REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[F-].[K+].[NH3:14].CCCCCCCCCCC>CO>[NH2:14][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.806 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Name
|
cuprous chloride
|
Quantity
|
0.4991 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.103 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.1961 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCC
|
Name
|
|
Quantity
|
17.9241 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the product mixture was removed
|
Type
|
DISTILLATION
|
Details
|
Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture
|
Type
|
ADDITION
|
Details
|
The remaining solution was diluted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.5 M KOH
|
Type
|
CUSTOM
|
Details
|
to remove copper and ammonium salts as well as potassium fluoride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over CaSO4
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the ether layer
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |